molecular formula C15H19NO6 B13521442 (S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13521442
M. Wt: 309.31 g/mol
InChI Key: UOQWIQGAZKFCDC-JTQLQIEISA-N
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Description

(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the chiral center: The chiral center can be introduced via asymmetric synthesis or resolution of racemic mixtures.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the propanoic acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected to reveal an active amine that participates in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(benzo[d][1,3]dioxol-5-yl)-3-amino-propanoic acid: This compound lacks the tert-butoxycarbonyl protection and may exhibit different reactivity and biological activity.

    ®-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid: The enantiomer of the compound, which may have different chiral properties and interactions.

    3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A racemic mixture that contains both enantiomers.

Uniqueness

(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific chiral configuration and the presence of the tert-butoxycarbonyl-protected amino group. This combination of features makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

UOQWIQGAZKFCDC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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